
4-(2',4'-difluorobiphenyl-3-yl)-N-(3,4-dimethylisoxazol-5-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring, a biphenyl group with difluoro substitutions, and an isoxazole ring with dimethyl substitutions. Its intricate structure makes it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the biphenyl group, and the incorporation of the isoxazole ring. Common reagents used in these reactions include fluorinated biphenyl derivatives, piperazine, and isoxazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
化学反応の分析
Types of Reactions
1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
作用機序
The mechanism of action of 1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-Piperazinecarboxamide, 4-(2-aminoacetyl)-
- 2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diol
- (2’,4’-Difluoro[1,1’-biphenyl]-4-yl)acetic acid
Uniqueness
1-Piperazinecarboxamide, 4-(2’,4’-difluoro[1,1’-biphenyl]-3-yl)-N-(3,4-dimethyl-5-isoxazolyl)- stands out due to its unique combination of functional groups and structural features. The presence of both the piperazine and isoxazole rings, along with the difluoro-substituted biphenyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds .
特性
分子式 |
C22H22F2N4O2 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
4-[3-(2,4-difluorophenyl)phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-15(2)26-30-21(14)25-22(29)28-10-8-27(9-11-28)18-5-3-4-16(12-18)19-7-6-17(23)13-20(19)24/h3-7,12-13H,8-11H2,1-2H3,(H,25,29) |
InChIキー |
WCMYILSANKDEPK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(ON=C1C)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




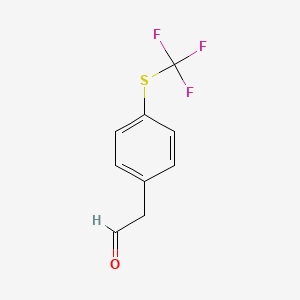
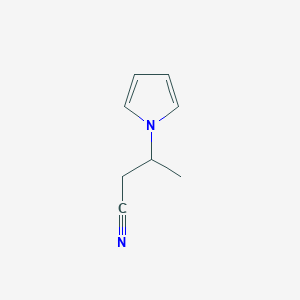
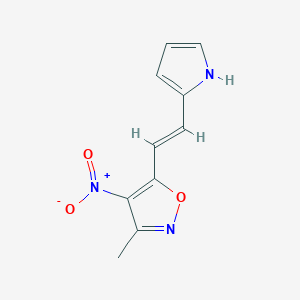


![Tetramethyl 3,3',3'',3'''-[3,8,13-tris(2-methoxy-2-oxoethyl)-18-methyl-2,7,12,17-porphyrintetrayl]tetrapropanoate](/img/structure/B12855900.png)
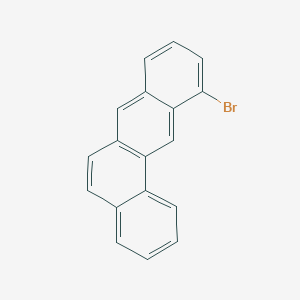
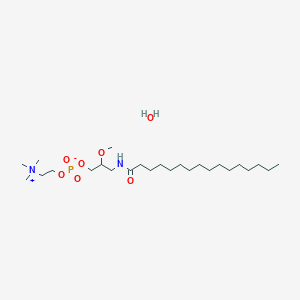
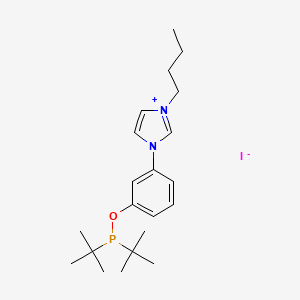
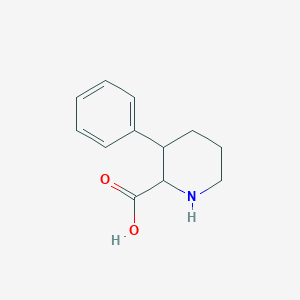
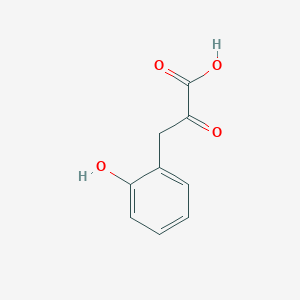
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12855938.png)
